molecular formula C16H19BrClNO2 B5304744 [4-(benzyloxy)-3-bromo-5-methoxybenzyl]methylamine hydrochloride

[4-(benzyloxy)-3-bromo-5-methoxybenzyl]methylamine hydrochloride

Cat. No. B5304744
M. Wt: 372.7 g/mol
InChI Key: BEWNQDREKNDRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(benzyloxy)-3-bromo-5-methoxybenzyl]methylamine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of benzylamine and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of [4-(benzyloxy)-3-bromo-5-methoxybenzyl]methylamine hydrochloride is not fully understood. However, it has been proposed that the compound acts by inhibiting the growth of cancer cells and microbes by disrupting their DNA replication and cell division processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-(benzyloxy)-3-bromo-5-methoxybenzyl]methylamine hydrochloride have been studied in vitro and in vivo. It has been reported to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. Additionally, it has been shown to have a low toxicity profile in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [4-(benzyloxy)-3-bromo-5-methoxybenzyl]methylamine hydrochloride in lab experiments is its potent anticancer and antimicrobial activity. However, one of the limitations is its low solubility in water, which can hinder its use in certain experiments.

Future Directions

There are several future directions for the use of [4-(benzyloxy)-3-bromo-5-methoxybenzyl]methylamine hydrochloride in scientific research. One of the most promising directions is the development of novel anticancer and antimicrobial agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of [4-(benzyloxy)-3-bromo-5-methoxybenzyl]methylamine hydrochloride has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 4-hydroxy-3-bromo-5-methoxybenzaldehyde with benzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to yield [4-(benzyloxy)-3-bromo-5-methoxybenzyl]methylamine hydrochloride.

Scientific Research Applications

[4-(benzyloxy)-3-bromo-5-methoxybenzyl]methylamine hydrochloride has been used in various scientific research studies. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines. Additionally, it has been shown to have antimicrobial and antifungal properties.

properties

IUPAC Name

1-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2.ClH/c1-18-10-13-8-14(17)16(15(9-13)19-2)20-11-12-6-4-3-5-7-12;/h3-9,18H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWNQDREKNDRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-N-methylmethanamine;hydrochloride

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